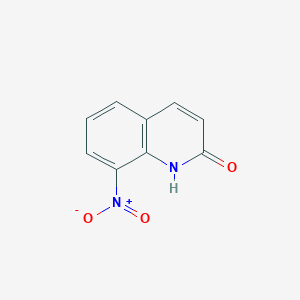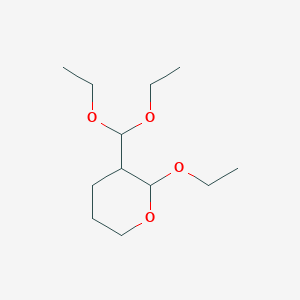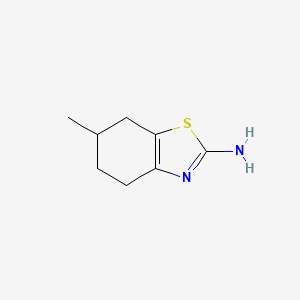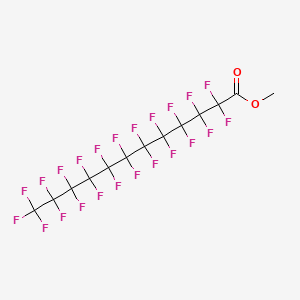
Methyl Perfluorododecanoate
Descripción general
Descripción
Methyl Perfluorododecanoate, also known as 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododecanoic acid methyl ester , is a chemical compound with the molecular formula C13H3F23O2 . It has a molecular weight of 628.12 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H3F23O2/c1-38-2(37)3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)11(30,31)12(32,33)13(34,35)36/h1H3 . The Canonical SMILES representation is COC(=O)C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 628.12 g/mol . It has a XLogP3-AA value of 7.9, indicating its lipophilicity . It has 0 hydrogen bond donors and 25 hydrogen bond acceptors . It also has 11 rotatable bonds .
Aplicaciones Científicas De Investigación
Environmental Degradation and Biodegradation
Methyl Perfluorododecanoate and its derivatives are subject to environmental degradation and microbial biodegradation. A study by Arakaki et al. (2017) detailed the microbial degradation of a related compound, 1H,1H,2H,2H,8H,8H-perfluorododecanol, into fluorinated carboxylic acids, highlighting pathways and rates of conversion in environmental contexts, specifically in activated sludge systems. This research indicates that microbial communities can cleave the methylene group within the fluorinated carbon backbone, resulting in various biodegradation products, which helps in understanding the fate of such compounds in the environment (Arakaki et al., 2017).
Impact on Biological Systems
Perfluorododecanoic acid (PFDoA), closely related to this compound, has been studied for its potential biological impacts. Research by Zhang et al. (2011) into the exposure of rats to PFDoA revealed alterations in proteomic and metabonomic profiles, suggesting disruptions in glucose and amino acid metabolism, which could contribute to nephrotoxicity. This study underscores the broader toxicological implications of exposure to perfluorinated compounds and their potential to disrupt metabolic processes in mammals (Zhang et al., 2011).
Environmental and Health Risk Assessments
Perfluorinated compounds, including this compound derivatives, have been evaluated for their environmental persistence and potential health risks. Kannan et al. (2004) reported on the presence of perfluorododecanoic acid among other perfluorinated acids in human blood from various countries, indicating widespread exposure and accumulation in humans. These findings contribute to our understanding of the global distribution of perfluorinated compounds and their potential health implications, emphasizing the need for monitoring and risk assessment practices to protect human health and the environment (Kannan et al., 2004).
Safety and Hazards
Relevant Papers
Several papers related to Methyl Perfluorododecanoate and similar compounds have been published . These papers discuss various aspects of these compounds, including their properties, uses, and environmental impact. Further analysis of these papers could provide more detailed information.
Mecanismo De Acción
Target of Action
The primary targets of Methyl Perfluorododecanoate are cytochrome P450 enzymes, specifically Cyp2B10 and 4A14 in the liver . These enzymes play a crucial role in the metabolism of various substances within the body.
Mode of Action
This compound interacts with its targets, the cytochrome P450 enzymes, by increasing their expression . This interaction leads to changes in the metabolic processes within the liver. Additionally, this compound has been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα), a receptor that regulates lipid metabolism .
Biochemical Pathways
The activation of PPARα by this compound affects lipid metabolism pathways . This can lead to changes in the body’s lipid levels and potentially influence conditions related to lipid metabolism. The exact biochemical pathways affected by this compound and their downstream effects are still under investigation.
Pharmacokinetics
Like other pfas, it is likely to be resistant to biodegradation, leading to environmental persistence
Result of Action
The molecular and cellular effects of this compound’s action include increased expression of certain cytochrome P450 enzymes and activation of PPARα . These actions can lead to changes in lipid metabolism, potentially influencing various health conditions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it can be taken up by plants via contaminated water or soil, leading to exposure and accumulation in humans and other organisms . Additionally, exposure is possible via inhalation of indoor and outdoor air and ingestion of drinking water and food . The main route of exposure is direct dermal contact with this compound-containing products .
Análisis Bioquímico
Biochemical Properties
Methyl Perfluorododecanoate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, particularly Cyp2B10 and 4A14, in the liver . These interactions can lead to alterations in lipid metabolism and other biochemical pathways. Additionally, this compound has been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα), which regulates lipid metabolism . The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and function.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can disrupt endocrine homeostasis by affecting the function of sex hormone receptors, such as estrogen and androgen receptors . This disruption can lead to altered gene expression and changes in cellular metabolism. Additionally, this compound has been observed to inhibit caspase-1 activation and decrease the mRNA levels of inflammasome-related genes, such as NLRP1, NLRP3, and NLRC4, in liver cells . These effects suggest that the compound can modulate immune responses and inflammation.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound has been shown to bind to and activate PPARα, leading to changes in gene expression related to lipid metabolism . Additionally, this compound can increase the expression of cytochrome P450 enzymes, which play a crucial role in the metabolism of various endogenous and exogenous compounds . The compound’s ability to integrate into lipid bilayers and affect membrane properties further contributes to its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and potential degradation. Studies have shown that the compound is relatively stable and resistant to degradation, which allows it to persist in biological systems for extended periods . Long-term exposure to this compound has been associated with sustained alterations in cellular function, including changes in gene expression and immune responses . These temporal effects highlight the importance of considering the duration of exposure when assessing the compound’s impact on biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to modulate lipid metabolism and immune responses without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver damage, endocrine disruption, and immune suppression . These dosage-dependent effects underscore the importance of determining safe exposure levels for the compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to lipid metabolism. The compound’s activation of PPARα leads to increased expression of genes involved in fatty acid oxidation and lipid transport . Additionally, this compound can influence the activity of cytochrome P450 enzymes, which are involved in the metabolism of various lipids and other compounds . These interactions highlight the compound’s role in modulating metabolic flux and metabolite levels in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound’s hydrophobic nature allows it to integrate into lipid bilayers and accumulate in lipid-rich tissues . Additionally, this compound can interact with transporters and binding proteins, facilitating its distribution within the body . The compound’s persistence and bioaccumulation potential raise concerns about its long-term effects on human health and the environment.
Subcellular Localization
This compound’s subcellular localization is primarily within lipid-rich compartments, such as the endoplasmic reticulum and lipid droplets . The compound’s integration into lipid bilayers can affect membrane properties and influence its activity and function. Additionally, this compound may undergo post-translational modifications that direct it to specific subcellular compartments . These localization patterns are crucial for understanding the compound’s biochemical and cellular effects.
Propiedades
IUPAC Name |
methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H3F23O2/c1-38-2(37)3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)11(30,31)12(32,33)13(34,35)36/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNZIVVYHQYSLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H3F23O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338250 | |
| Record name | Methyl Perfluorododecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
628.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56554-52-0 | |
| Record name | Methyl Perfluorododecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluoro-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



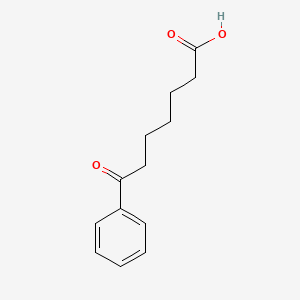
![Ethyl 2-[(4-nitrobenzoyl)amino]acetate](/img/structure/B1296460.png)
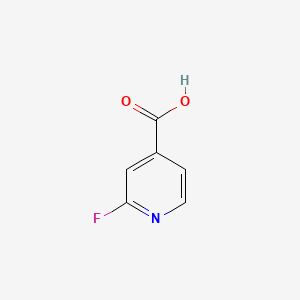

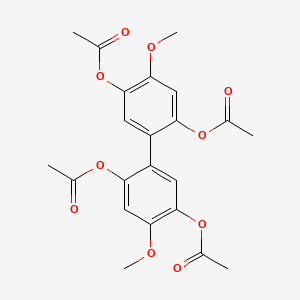
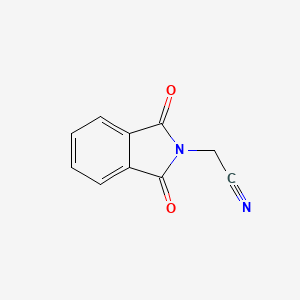
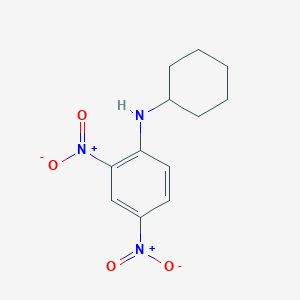
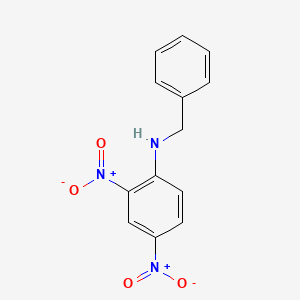

![Tetrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1296476.png)
